MCHB-1
Overview
Description
MCHB-1 is a benzimidazole-derived compound that was initially researched as an analgesic but was never developed for medical use. It acts as a potent agonist of the human cannabinoid receptor 2 (CB2), demonstrating high selectivity for CB2 over cannabinoid receptor 1 (CB1). This compound has been identified as a designer drug and was first detected in Germany in December 2013 .
Mechanism of Action
Target of Action
MCHB-1 acts as a potent agonist of the human cannabinoid 2 (CB2) receptor . The CB2 receptor is primarily found in the peripheral nervous system and immune cells, where it plays a role in managing pain and inflammation .
Mode of Action
This compound demonstrates high selectivity for CB2 over the cannabinoid 1 (CB1) receptor . It has an EC50 of 0.52 nM at CB2, indicating a high affinity for this receptor . Its selectivity is approximately 30 times greater for CB2 than for CB1 .
Biochemical Pathways
Activation of the CB2 receptor can lead to various downstream effects, including reduced release of pro-inflammatory factors and modulation of immune cell function .
Result of Action
This compound’s activation of the CB2 receptor can lead to significant alleviation of peripheral pain . This is particularly notable because it achieves this effect while minimizing central nervous system side effects, distinguishing it from similar benzimidazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MCHB-1 involves the reaction of 2-(4-ethoxybenzyl)-1-(cyclohexylmethyl)-N,N-diethyl-1H-benzo[d]imidazole-5-carboxamide with appropriate reagents under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: MCHB-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole core or other functional groups.
Substitution: Substitution reactions can occur at the benzyl or cyclohexylmethyl groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different pharmacological properties.
Scientific Research Applications
MCHB-1 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzimidazole derivatives and their chemical properties.
Biology: Investigated for its interactions with cannabinoid receptors, particularly CB2.
Medicine: Explored for its potential analgesic effects and its ability to alleviate peripheral pain with minimal central nervous system side effects.
Industry: Utilized in the development of new analgesic drugs and as a tool in cannabinoid receptor research
Comparison with Similar Compounds
MCHB-1 is compared with other benzimidazole-derived compounds such as:
- AZD1940
- AZ-11713908
- BIM-018
- Etazen
- Etoacetazene
Uniqueness: this compound is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, which minimizes central nervous system side effects while providing robust analgesic effects. This distinguishes it from other similar compounds that may not have the same level of selectivity or efficacy .
Properties
IUPAC Name |
1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O2/c1-4-30(5-2)28(32)23-14-17-26-25(19-23)29-27(31(26)20-22-10-8-7-9-11-22)18-21-12-15-24(16-13-21)33-6-3/h12-17,19,22H,4-11,18,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVZBXHTUOPQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)N(C(=N2)CC3=CC=C(C=C3)OCC)CC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336524 | |
Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046140-32-2 | |
Record name | MCHB-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046140322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Cyclohexylmethyl)-2-(4-ethoxybenzyl)-N,N-diethyl-1H-benzimidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MCHB-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8QNY2T4YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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